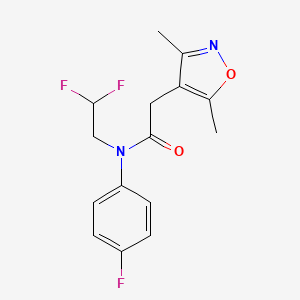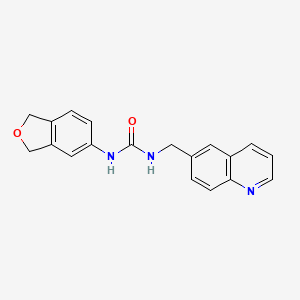![molecular formula C15H15N5O3 B7678509 5-phenoxy-N-[2-(2H-tetrazol-5-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B7678509.png)
5-phenoxy-N-[2-(2H-tetrazol-5-yl)propan-2-yl]furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-phenoxy-N-[2-(2H-tetrazol-5-yl)propan-2-yl]furan-2-carboxamide, also known as PHCCC, is a synthetic compound used in scientific research. It belongs to the class of allosteric modulators, which means it binds to a specific site on a protein and changes its shape, leading to altered activity. PHCCC has been studied extensively for its potential therapeutic uses, particularly in the treatment of neurological disorders.
作用機序
5-phenoxy-N-[2-(2H-tetrazol-5-yl)propan-2-yl]furan-2-carboxamide binds to a specific site on mGluR4, causing a conformational change that leads to increased receptor activity. This results in the inhibition of neurotransmitter release, which can have a variety of effects depending on the specific neurotransmitter involved. For example, in the case of dopamine, inhibition of release can lead to decreased motor activity and reduced reward-seeking behavior.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter release, it has been shown to modulate the activity of ion channels, such as the GABA(A) receptor. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of conditions such as multiple sclerosis.
実験室実験の利点と制限
One advantage of using 5-phenoxy-N-[2-(2H-tetrazol-5-yl)propan-2-yl]furan-2-carboxamide in lab experiments is its specificity for mGluR4. This allows researchers to study the effects of modulating this receptor without affecting other receptors or neurotransmitter systems. However, one limitation is that this compound is relatively new and not well-studied in vivo. This means that its effects in animal models and humans are not well-understood, which can limit its potential therapeutic applications.
将来の方向性
There are several potential future directions for research on 5-phenoxy-N-[2-(2H-tetrazol-5-yl)propan-2-yl]furan-2-carboxamide. One area of interest is its potential use in the treatment of addiction. Studies have shown that this compound can reduce cocaine self-administration in rats, suggesting that it may be useful in the treatment of cocaine addiction. Another area of interest is its potential use in the treatment of schizophrenia. Studies have shown that this compound can improve cognitive deficits in animal models of schizophrenia, suggesting that it may be useful in the treatment of this condition. Finally, further research is needed to better understand the effects of this compound on neurotransmitter systems and ion channels, which may lead to the development of new therapeutic applications.
合成法
5-phenoxy-N-[2-(2H-tetrazol-5-yl)propan-2-yl]furan-2-carboxamide can be synthesized using a multistep process. The first step involves the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. This is then reacted with 2-(2H-tetrazol-5-yl)propan-2-amine to produce 2-(2H-tetrazol-5-yl)propan-2-yl 2-furoate. The final step involves the reaction of this intermediate with phenol to produce this compound.
科学的研究の応用
5-phenoxy-N-[2-(2H-tetrazol-5-yl)propan-2-yl]furan-2-carboxamide has been studied extensively for its potential therapeutic uses, particularly in the treatment of neurological disorders. It has been shown to modulate the activity of metabotropic glutamate receptor 4 (mGluR4), which is involved in the regulation of neurotransmitter release. This makes it a potential target for the treatment of conditions such as Parkinson's disease, schizophrenia, and addiction.
特性
IUPAC Name |
5-phenoxy-N-[2-(2H-tetrazol-5-yl)propan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-15(2,14-17-19-20-18-14)16-13(21)11-8-9-12(23-11)22-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,21)(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVJQWSQSRLUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NNN=N1)NC(=O)C2=CC=C(O2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(3,3-dimethylbutoxy)phenyl]-N-methylacetamide](/img/structure/B7678427.png)
![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7678435.png)
![N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyrazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B7678436.png)
![6-[(2-Methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7678445.png)


![2-[(3-Chloro-4-methylphenyl)methyl-(pyridin-3-ylmethyl)amino]ethanol](/img/structure/B7678473.png)
![1-[(2-Phenylcyclopropyl)methyl]-3-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]urea](/img/structure/B7678479.png)

![3-(4-Chlorophenyl)-5-[[4-[(2-methyltetrazol-5-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7678482.png)

![N-[(1-ethenylpyrazol-4-yl)methyl]-2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B7678502.png)

![1-[(6-Methoxy-2,5-dimethylpyrimidin-4-yl)-methylamino]propan-2-ol](/img/structure/B7678512.png)
